

4-Bromo-1,5-naphthyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Bromo-1,5-naphthyridine**

Cat. No.: **B1283561**

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CAS Number: 90001-34-6

This technical guide provides an in-depth overview of **4-Bromo-1,5-naphthyridine**, a key heterocyclic intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its chemical properties, synthesis, and potential biological applications.

Chemical and Physical Properties

4-Bromo-1,5-naphthyridine is a halogenated aromatic compound belonging to the naphthyridine class of heterocycles. Its chemical structure and properties make it a versatile building block in medicinal chemistry.

Property	Value
CAS Number	90001-34-6
Molecular Formula	C ₈ H ₅ BrN ₂
Molecular Weight	209.04 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in common organic solvents

Suppliers

4-Bromo-1,5-naphthyridine is commercially available from various chemical suppliers catering to the research and development sector. The following table lists some of the known suppliers.

Supplier	Location
Aurum Pharmatech	United States
ChemicalBook	United States
BLD Pharm	United States
Ambeed	United States

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-1,5-naphthyridine** is typically achieved through a multi-step process, commencing with the construction of the 1,5-naphthyridine core, followed by a bromination step. A common route involves the Gould-Jacobs reaction to synthesize the 4-hydroxy-1,5-naphthyridine intermediate.

Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine (Gould-Jacobs Reaction)

This procedure outlines the synthesis of the precursor 4-hydroxy-1,5-naphthyridine.

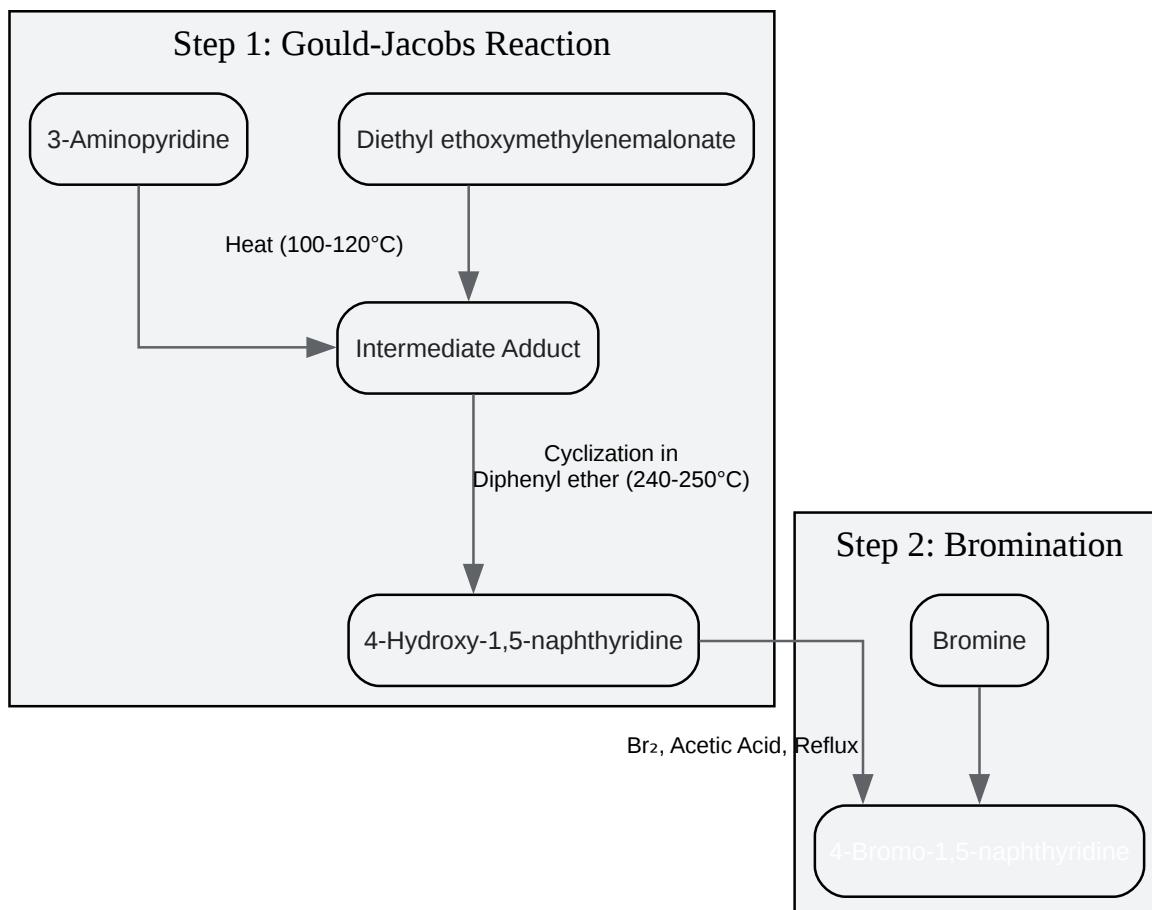
- Reaction Setup: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated in a reaction vessel at 100-120 °C for approximately 2 hours.
- Cyclization: The resulting intermediate is then added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.
- Work-up: Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield 4-hydroxy-1,5-naphthyridine.

Experimental Protocol: Bromination of 4-Hydroxy-1,5-naphthyridine

This protocol describes the conversion of 4-hydroxy-1,5-naphthyridine to the target compound, **4-Bromo-1,5-naphthyridine**.

- Reaction Setup: 4-Hydroxy-1,5-naphthyridine (1 equivalent) is suspended in a suitable solvent such as glacial acetic acid.
- Bromination: Bromine (1.1 equivalents) is added dropwise to the suspension at room temperature with stirring. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
- Work-up: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried.
- Purification: The crude product can be purified by recrystallization or column chromatography to afford pure **4-Bromo-1,5-naphthyridine**.

The following diagram illustrates the synthetic workflow for **4-Bromo-1,5-naphthyridine**.



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Synthetic workflow for **4-Bromo-1,5-naphthyridine**.

Reactivity and Applications in Drug Development

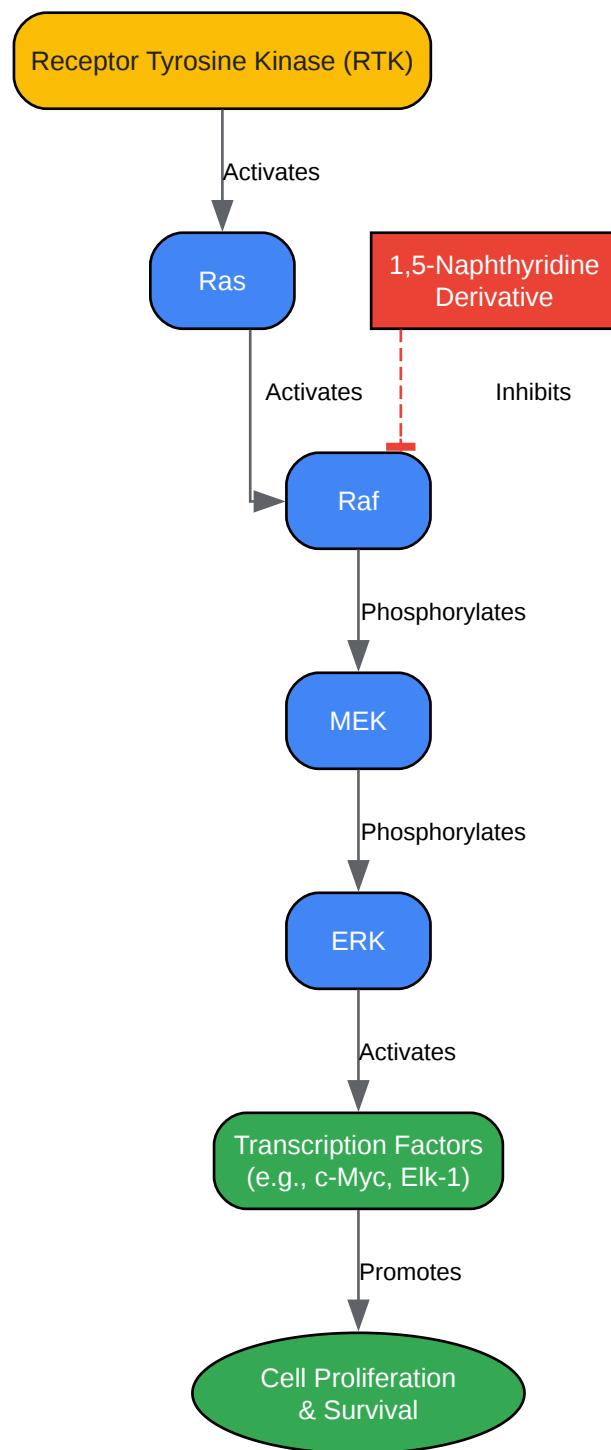
4-Bromo-1,5-naphthyridine serves as a valuable intermediate in the synthesis of more complex molecules, primarily through cross-coupling reactions. The bromine atom at the 4-position is susceptible to nucleophilic substitution and can be readily replaced by various functional groups, enabling the generation of diverse chemical libraries for drug screening.

A notable application of this scaffold is in the development of kinase inhibitors for cancer therapy. The 1,5-naphthyridine core can act as a scaffold to which different substituents are attached to achieve specific binding to the kinase domain of target proteins.

Signaling Pathway Inhibition: The Raf/MEK/ERK Pathway

Derivatives of 1,5-naphthyridine have been shown to inhibit key signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the Raf/MEK/ERK pathway, a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression related to cell growth.[\[1\]](#)

The diagram below illustrates the canonical Raf/MEK/ERK signaling pathway and indicates the point of inhibition by certain 1,5-naphthyridine derivatives.



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Inhibition of the Raf/MEK/ERK signaling pathway.

This guide provides a foundational understanding of **4-Bromo-1,5-naphthyridine** for researchers. Further investigation into its derivatives and their specific biological targets will

continue to be a promising area for the discovery of novel therapeutics.

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References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
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